

# Technical Support Center: Enasidenib and Venetoclax Combination in PDX Models

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## Compound of Interest

Compound Name: *Enasidenib*

Cat. No.: *B8038215*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the combination of **enasidenib** and venetoclax in Patient-Derived Xenograft (PDX) models of IDH2-mutated Acute Myeloid Leukemia (AML).

## Frequently Asked Questions (FAQs)

Q1: What is the underlying scientific rationale for combining **enasidenib** and venetoclax?

A1: The combination of **enasidenib** and venetoclax is based on their distinct but potentially synergistic mechanisms of action in treating IDH2-mutated AML. **Enasidenib** is a targeted inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.<sup>[1][2][3][4]</sup> The mutated IDH2 enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes leukemogenesis by inducing a block in cellular differentiation.<sup>[1][2][3][4]</sup> **Enasidenib** inhibits the mutant IDH2 protein, leading to decreased 2-HG levels and promoting the differentiation of leukemic blasts.<sup>[1][2][3][4]</sup>

Venetoclax is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).<sup>[5][6]</sup> Cancer cells, including AML cells, can overexpress BCL-2 to evade apoptosis (programmed cell death).<sup>[5][6]</sup> By inhibiting BCL-2, venetoclax restores the apoptotic pathway, leading to the death of malignant cells.<sup>[5][6][8]</sup> Preclinical studies have suggested that IDH-mutated leukemic cells are particularly dependent on BCL-2 for survival, providing a strong rationale for this combination.<sup>[9][10][11][12]</sup>

Q2: What are the recommended starting dosages for **enasidenib** and venetoclax in PDX models based on preclinical studies?

A2: Preclinical studies in PDX models of IDH2-mutated AML have successfully used the following oral gavage dosages:

- **Enasidenib**: 40 mg/kg, administered twice a day.[9][13]
- Venetoclax: 100 mg/kg, administered daily.[9][13]

It is crucial to note that these are starting points, and dose optimization may be necessary depending on the specific PDX model, tumor burden, and observed toxicity.

Q3: Should **enasidenib** and venetoclax be administered concurrently or sequentially?

A3: Preclinical evidence from PDX models suggests that a concurrent dosing schedule of **enasidenib** and venetoclax results in a greater reduction in leukemia engraftment compared to sequential administration.[9][13] While there was a hypothesis that **enasidenib**-induced reduction of 2-HG might antagonize venetoclax activity, studies have shown that concurrent treatment is a promising therapeutic approach.[9][13]

Q4: What are the expected outcomes of the combination therapy in PDX models?

A4: The combination of **enasidenib** and venetoclax has been shown to have superior anti-leukemic activity in PDX models of IDH2-mutated AML compared to either agent alone.[9][11][12] Expected outcomes include:

- Significant reduction in leukemic burden in the bone marrow.[9][13]
- Induction of differentiation of leukemic cells.[9]
- Reduction in anti-apoptotic protein expression.[9][13]

## Troubleshooting Guides

Issue 1: Suboptimal Anti-Leukemic Response in PDX Model

- Possible Cause 1: Insufficient Drug Exposure.

- Troubleshooting Step: Verify the formulation and administration of the drugs. Ensure proper oral gavage technique to deliver the full dose. Consider pharmacokinetic analysis of plasma samples to confirm drug exposure levels in the mice.
- Possible Cause 2: Intrinsic Resistance of the PDX Model.
  - Troubleshooting Step: Characterize the genomic profile of the PDX model beyond the IDH2 mutation. Co-occurring mutations in genes such as FLT3 or alterations in other BCL-2 family members (e.g., MCL-1, BCL-XL) can confer resistance to venetoclax.[14][15] Western blotting or other protein analysis techniques can be used to assess the expression levels of these anti-apoptotic proteins.
- Possible Cause 3: Suboptimal Dosing Schedule.
  - Troubleshooting Step: While concurrent dosing is generally recommended, for a non-responding model, a sequential approach could be explored. For instance, a short course of **enasidenib** to induce differentiation followed by the addition of venetoclax.

## Issue 2: Excessive Toxicity in PDX Models (e.g., weight loss, lethargy)

- Possible Cause 1: Drug-Related Toxicity.
  - Troubleshooting Step: Reduce the dosage of one or both agents. A dose de-escalation study may be necessary to determine the maximum tolerated dose (MTD) of the combination in your specific PDX model. Consider reducing the frequency of administration.
- Possible Cause 2: Tumor Lysis Syndrome (TLS).
  - Troubleshooting Step: While less common in preclinical models than in patients, rapid reduction in a high tumor burden can lead to a TLS-like state. Ensure adequate hydration of the animals. Monitor for signs of distress and consider a dose ramp-up for venetoclax, similar to clinical practice, especially in models with high initial tumor burden.[5][6]
- Possible Cause 3: Myelosuppression.

- Troubleshooting Step: The combination therapy, particularly with venetoclax, can cause neutropenia and thrombocytopenia.[6] Monitor complete blood counts (CBCs) regularly. If severe myelosuppression is observed, consider dose interruptions or reductions.

### Issue 3: Difficulty with PDX Model Engraftment

- Possible Cause 1: Poor Viability of Primary Patient Cells.
  - Troubleshooting Step: Optimize the handling and processing of the primary AML samples. Minimize the time between sample collection and implantation. Use appropriate cryopreservation and thawing techniques if using frozen cells.[16]
- Possible Cause 2: Inappropriate Mouse Strain.
  - Troubleshooting Step: Highly immunodeficient mouse strains such as NSG (NOD-scid IL2Rgamma-null) or NSG-SGM3 (NSG mice expressing human stem cell factor, granulocyte-macrophage colony-stimulating factor, and interleukin-3) are recommended for AML PDX models to improve engraftment rates.[17]
- Possible Cause 3: Insufficient Number of Injected Cells.
  - Troubleshooting Step: Ensure a sufficient number of viable leukemic cells are injected. The optimal cell number can vary between patient samples.

## Data Presentation

Table 1: Preclinical Dosage and Efficacy in IDH2-Mutated AML PDX Models

Drug	Dosage	Administration Route	Dosing Schedule	Key Efficacy Findings	Reference
Enasidenib	40 mg/kg	Oral Gavage	Twice a day	Monotherapy shows modest anti-leukemic activity.	[9][13]
Venetoclax	100 mg/kg	Oral Gavage	Daily	Monotherapy shows anti-leukemic activity, particularly in IDH-mutated models.	[9][13]
Combination	Enasidenib: 40 mg/kg BID, Venetoclax: 100 mg/kg QD	Oral Gavage	Concurrent	Superior reduction in leukemia engraftment compared to monotherapy or sequential dosing.	[9][13]

Table 2: Clinical Dosage and Response from the ENAVEN-AML Trial (Phase 1b/2)

Drug	Dosage	Dosing Schedule	Patient Population	Overall Response Rate (ORR)	Complete Remission (CR) Rate	Reference
Enasidenib	100 mg	Daily	Relapsed/ Refractory IDH2- mutated AML	62%	50%	[18]
Venetoclax	400 mg	Daily (with 3-day ramp-up)	Relapsed/ Refractory IDH2- mutated AML	62%	50%	[18]

## Experimental Protocols

### Protocol 1: Establishment of IDH2-Mutated AML PDX Model

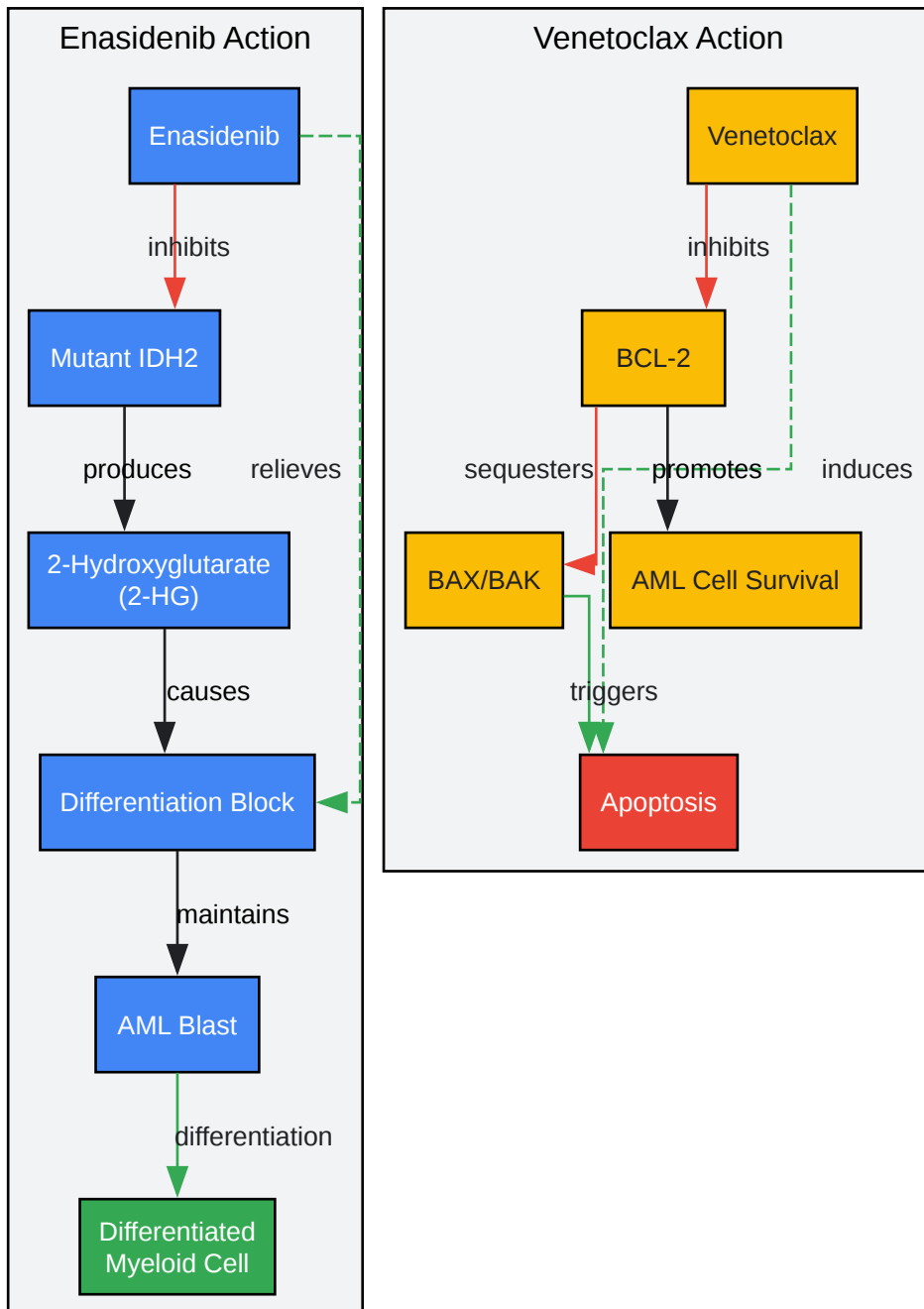
- **Animal Model:** Use highly immunodeficient mice, such as NSG or NSG-SGM3, aged 6-8 weeks.
- **Cell Preparation:** Obtain fresh or cryopreserved mononuclear cells from bone marrow or peripheral blood of patients with IDH2-mutated AML. If cryopreserved, thaw cells rapidly and wash to remove cryoprotectant. Assess cell viability using trypan blue exclusion.
- **Implantation:** Inject  $1-5 \times 10^6$  viable human AML cells intravenously (tail vein) or intra-femorally into each mouse.
- **Engraftment Monitoring:** Starting 4 weeks post-injection, monitor for engraftment by performing flow cytometry on peripheral blood samples to detect human CD45+ cells.
- **Treatment Initiation:** Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment groups.

### Protocol 2: In Vivo Efficacy Study of **Enasidenib** and Venetoclax Combination

- Treatment Groups:
  - Group 1: Vehicle control
  - Group 2: **Enasidenib** (40 mg/kg, BID, oral gavage)
  - Group 3: Venetoclax (100 mg/kg, QD, oral gavage)
  - Group 4: **Enasidenib** + Venetoclax (concurrent administration)
- Drug Formulation:
  - **Enasidenib**: Formulate as a suspension in an appropriate vehicle (e.g., 0.5% methylcellulose).
  - Venetoclax: Formulate as a suspension in an appropriate vehicle (e.g., 60% Phosal 50 PG, 30% PEG 400, 10% ethanol).
- Treatment Duration: Treat animals for a specified period, for example, 28 days or until a humane endpoint is reached.
- Monitoring: Monitor animal weight and general health daily. Measure tumor burden weekly via flow cytometry of peripheral blood.
- Endpoint Analysis: At the end of the study, collect bone marrow, spleen, and peripheral blood for analysis of leukemic engraftment (flow cytometry for hCD45+ cells), cell differentiation markers, and protein expression (Western blot for BCL-2 family members).

## Mandatory Visualizations

Mechanism of Action: Enasidenib and Venetoclax

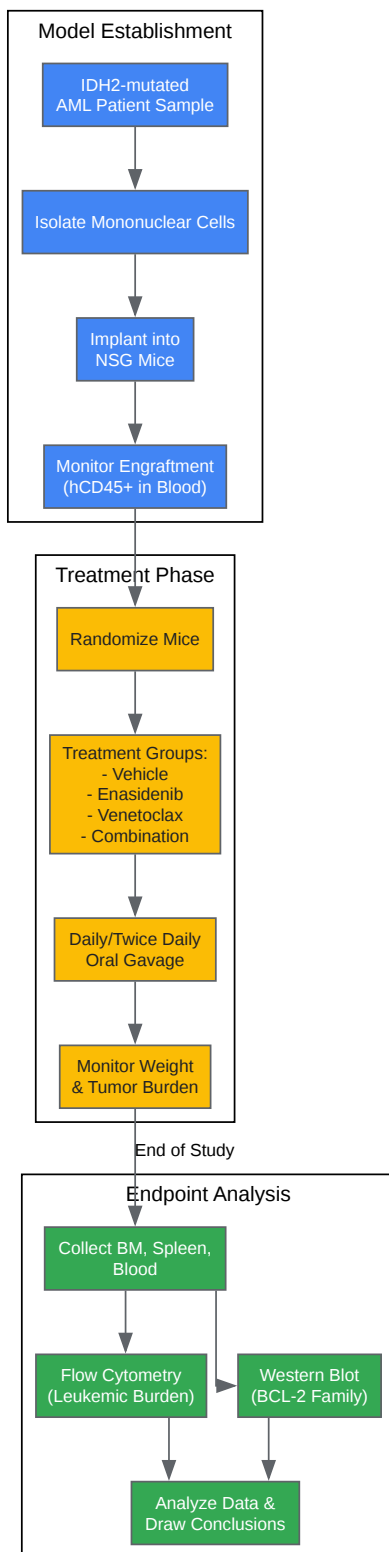


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Caption: Signaling pathways for **Enasidenib** and Venetoclax in AML.



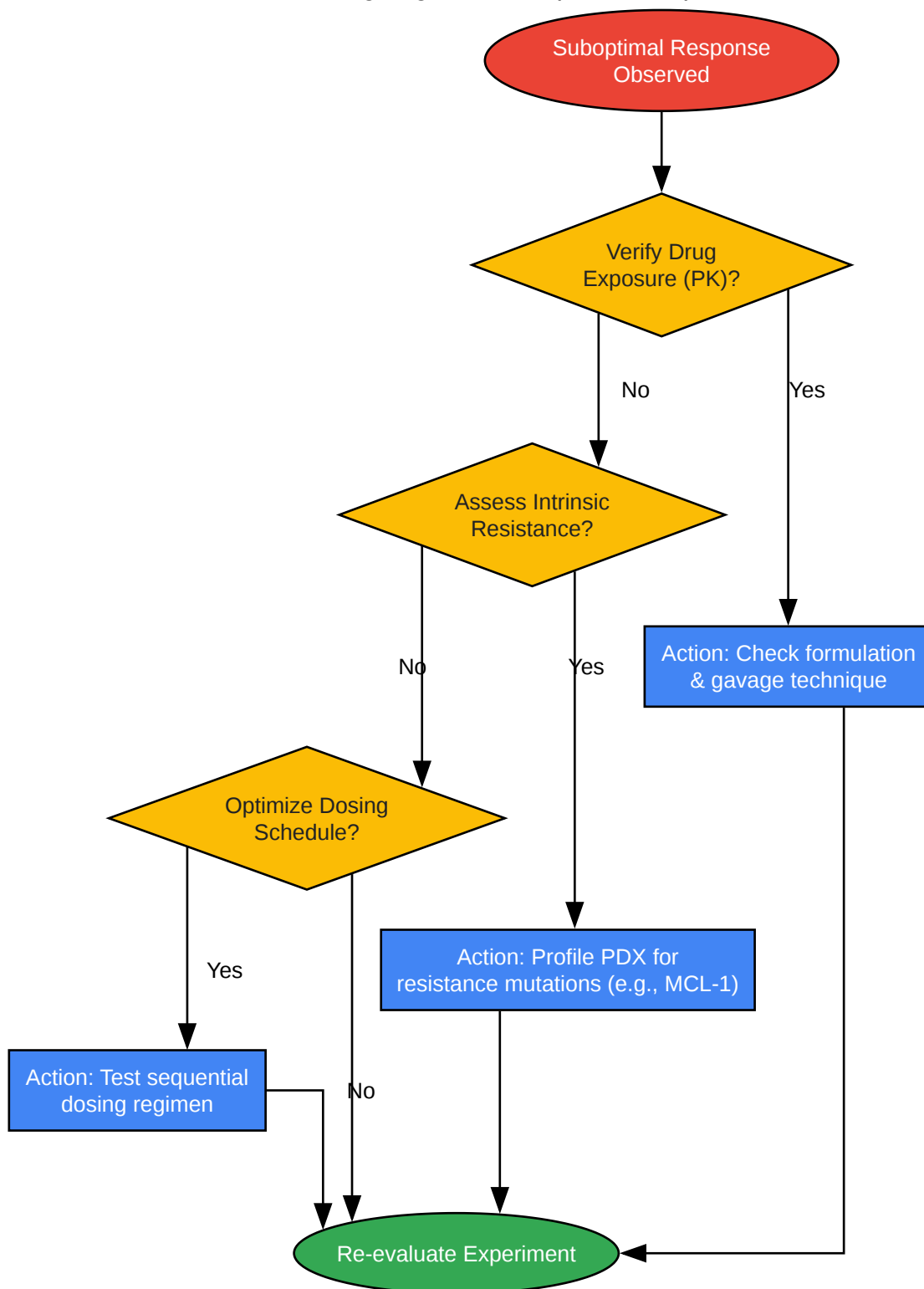
PDX Model Experimental Workflow



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Caption: Workflow for in vivo efficacy studies in PDX models.

Troubleshooting Logic for Suboptimal Response



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Caption: Decision tree for troubleshooting a suboptimal response.

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